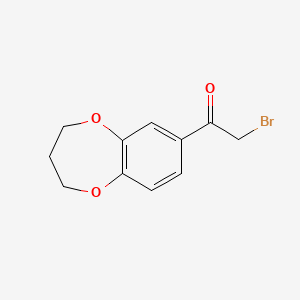

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Descripción general

Descripción

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a benzodioxepin ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one typically involves the bromination of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane . The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol under inert atmosphere.

Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.

Major Products Formed

Nucleophilic substitution: Substituted ethanone derivatives.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antitumor Activity

Research has indicated that derivatives of benzodioxepin compounds exhibit significant antitumor activity. A study demonstrated that the compound can inhibit the proliferation of cancer cells through apoptosis induction mechanisms. This property makes it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one has been investigated for its neuroprotective effects against neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent in pharmaceuticals.

Cosmetic Applications

Formulation Stability

In cosmetic formulations, the compound is utilized for its stability-enhancing properties. Studies have shown that it can improve the stability of emulsions and creams by acting as a gelling agent or thickener, which is crucial for maintaining product integrity over time.

Skin Penetration Enhancer

Research indicates that this compound may enhance skin penetration of active ingredients in topical formulations. This characteristic is particularly beneficial in dermatological products aimed at delivering therapeutic agents effectively through the skin barrier.

Case Studies

Case Study 1: Antitumor Activity

A study published in Cancer Research explored the effects of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis in treated cells. This finding supports the potential use of this compound in developing new anticancer therapies.

Case Study 2: Cosmetic Formulation Development

In a study focused on cosmetic formulation principles, researchers incorporated this compound into a moisturizer to assess its effects on skin hydration and product stability. The results indicated improved moisturizing effects and enhanced product shelf life.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

- 2-Bromo-1-[3-(3,4-dichlorophenyl)-5-isoxazolyl]ethanone

- 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol

Uniqueness

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is unique due to its specific bromine substitution and the presence of the benzodioxepin ring system. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Actividad Biológica

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, also known by its CAS number 35970-34-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula for this compound is CHBrO, with a molecular weight of approximately 271.107 g/mol. The structure includes a bromine atom and a benzodioxepin moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 35970-34-4 |

| Molecular Formula | CHBrO |

| Molecular Weight | 271.107 g/mol |

| Synonyms | 7-Bromoacetyl-3,4-dihydro-1,5-benzodioxepin |

Antimicrobial Properties

Recent studies have indicated that compounds related to benzodioxepins exhibit significant antimicrobial activity. For instance, derivatives of benzodioxepins have shown effectiveness against various bacterial strains, including multi-drug resistant organisms. The structural characteristics of this compound suggest that it may possess similar antimicrobial properties.

Case Study: Antimicrobial Efficacy

In a study published in MDPI, derivatives of benzodioxepins were tested for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results indicated that some derivatives exhibited MIC values ranging from 2–64 µg/mL against Gram-positive and Gram-negative bacteria. This suggests a promising avenue for further exploration of this compound in antimicrobial drug development .

Cytotoxicity and Safety Profile

While evaluating the biological activity of new compounds, assessing cytotoxicity is crucial. Preliminary data indicate that certain benzodioxepin derivatives have low to moderate cytotoxicity in vitro. It is essential to conduct further studies to evaluate the safety profile of this compound in vivo.

The mechanism by which benzodioxepins exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication .

Future Directions

Research into the biological activity of this compound should focus on:

- In Vivo Studies : To determine the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To elucidate the pathways through which the compound exerts its effects.

- Formulation Development : To explore potential delivery methods for enhanced bioavailability.

Propiedades

IUPAC Name |

2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSZSLGVTLSCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)CBr)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380036 | |

| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35970-34-4 | |

| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.